![molecular formula C11H21NO3S B1485671 tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 2165837-28-3](/img/structure/B1485671.png)
tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate (TB-ESHP-1-C) is an important organic compound used in a wide range of scientific research applications. TB-ESHP-1-C is a cyclic organic compound that is composed of a hydroxypyrrolidine ring, an ethylsulfanyl group, and a tert-butyl carboxylate group. TB-ESHP-1-C is a versatile compound that has been used in a variety of laboratory experiments and scientific research applications.
Scientific Research Applications
Mechanism and Application in Synthesis
A study by Xue and Silverman (2010) describes a fast N→O tert-butyloxycarbonyl (Boc) migration mechanism involving an unusual nine-membered cyclic transition state. This finding has implications for the synthesis of complex organic compounds (Xue & Silverman, 2010).
Enzyme-catalyzed Kinetic Resolution
Faigl et al. (2013) present the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, showcasing a novel resolution method with high enantioselectivity. This process is crucial for producing enantiomerically pure compounds (Faigl et al., 2013).
Stereoselective Syntheses
Boev et al. (2015) achieved quantitative yield in the stereoselective syntheses of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. Their work underscores the significance of stereoselectivity in the production of pharmaceutical intermediates (Boev et al., 2015).
Intermediate in Biotin Synthesis
Qin et al. (2014) synthesized tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the natural product Biotin, highlighting its importance in the biosynthesis of essential biomolecules (Qin et al., 2014).
Fluoropyrrolidine Derivatives in Medicinal Chemistry
Singh and Umemoto (2011) discuss the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides as attractive synthons for dipeptidyl peptidase IV inhibitors, demonstrating their utility in medicinal chemistry applications (Singh & Umemoto, 2011).
properties
IUPAC Name |
tert-butyl (3R,4R)-3-ethylsulfanyl-4-hydroxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-5-16-9-7-12(6-8(9)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMARSLUMYEDJ-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CN(CC1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4R)-3-(ethylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.